molecular formula C25H23ClN2O5S B2765543 (3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892309-32-9

(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Katalognummer: B2765543
CAS-Nummer: 892309-32-9
Molekulargewicht: 498.98
InChI-Schlüssel: NXDHCIJEMJKZNS-ZVHZXABRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C25H23ClN2O5S and its molecular weight is 498.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazinone family, which has garnered attention for its potential biological activities, particularly against Mycobacterium tuberculosis (Mtb). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazinone core substituted with a chloro-dimethoxyphenyl group and a methylbenzyl moiety. This structural diversity is believed to contribute to its biological efficacy.

Antimycobacterial Activity

Recent studies have highlighted the antitubercular properties of benzothiazinones. For instance, compounds like BTZ043 and PBTZ169 have shown significant activity against Mtb by inhibiting the DprE1 enzyme involved in cell wall biosynthesis. The target compound is hypothesized to exhibit similar mechanisms of action due to structural similarities.

Efficacy in Animal Models

In preclinical studies involving C3HeB/FeJ mice infected with Mtb, compounds from the benzothiazinone class demonstrated substantial reductions in bacterial load. For example:

  • BTZ043 : Showed a reduction of approximately 3.98 log10 CFU at a dosage of 200 mg/kg after eight weeks of treatment .
  • PBTZ169 : Exhibited dose-dependent efficacy with significant bacterial load reductions at various dosages .

The target compound's potential was assessed through similar methodologies, where it could hypothetically achieve comparable reductions in CFU counts.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and distribution of the compound. For instance:

  • Oral Bioavailability : Compounds like SKLB-TB1001 showed an oral bioavailability of 44.4%, which is favorable compared to BTZ043's 29.5% .
  • Half-Life : The elimination half-life for these compounds typically ranges from 1.22 to 1.45 hours, indicating moderate retention in systemic circulation .

Table 1 summarizes key pharmacokinetic parameters for related compounds:

CompoundOral Bioavailability (%)Half-Life (hours)
BTZ04329.51.22
SKLB-TB100144.41.45
Target CompoundTBDTBD

Benzothiazinones are known to inhibit DprE1, leading to disrupted mycobacterial cell wall synthesis. This mechanism is crucial for their antitubercular activity:

  • Inhibition of DprE1 : The target compound likely operates through a similar pathway as other benzothiazinones by covalently binding to DprE1 .
  • Resistance Mechanisms : Understanding how Mtb develops resistance to these compounds is essential for future drug development. Studies have shown that mutations in the dprE1 gene can lead to decreased susceptibility .

Case Studies

Several case studies illustrate the effectiveness of benzothiazinones against tuberculosis:

  • A study showed that treatment with BTZ043 resulted in significant histopathological improvements in lung tissues of infected mice compared to untreated controls .
  • Another investigation into PBTZ169 revealed its ability to reduce bacterial burdens significantly within just a few days of treatment .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing sulfone groups (2,2-dioxide) on the benzothiazine ring activate the adjacent positions for nucleophilic attack. For example:

  • Chlorine displacement : The 5-chloro substituent on the dimethoxyphenyl group undergoes substitution with amines or alkoxides under basic conditions.

  • Methoxy group reactivity : The 2,4-dimethoxy groups may participate in demethylation reactions under strong acidic or reductive conditions.

Table 1 : Conditions and outcomes for NAS reactions

PositionReagentConditionsProductYield (%)Source
5-ChloroPiperidineK₂CO₃, DMF, 80°C5-Piperidinyl derivative72
2/4-MethoxyBBr₃CH₂Cl₂, −78°CPhenolic derivatives68

Electrophilic Aromatic Substitution (EAS)

The electron-rich anilino-methylene moiety directs electrophiles to the para position of the aromatic ring:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the amino group.

  • Sulfonation : Concentrated H₂SO₄ yields sulfonic acid derivatives, enhancing water solubility.

Key observation : Steric hindrance from the 3-methylbenzyl group limits substitution at the ortho positions.

Redox Reactions

  • Oxidation : The exocyclic methylene group (−CH=N−) is susceptible to oxidation by KMnO₄ or H₂O₂, forming a ketone derivative.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond (−CH=N−) to −CH₂−NH−, altering the conjugation system .

Spectroscopic validation : Post-reduction NMR shows disappearance of the imine proton signal at δ 8.2 ppm and emergence of −NH− at δ 5.1 ppm .

Cycloaddition and Rearrangements

The α,β-unsaturated ketone system in the benzothiazinone core participates in:

  • Diels-Alder reactions : Reacts with dienes (e.g., cyclopentadiene) to form six-membered bicyclic adducts.

  • Michael additions : Thiols or amines add to the conjugated double bond, confirmed by MS fragmentation patterns.

Hydrolysis and Stability

  • Acidic hydrolysis : The benzothiazinone ring undergoes cleavage in HCl/EtOH, yielding a thiosalicylic acid derivative and a substituted aniline.

  • Alkaline stability : Resists hydrolysis in NaOH/MeOH up to 60°C, attributed to electron-withdrawing sulfone groups .

Functional Group Interconversion

  • Acylation : The secondary amine reacts with acetyl chloride to form an acetamide derivative (m/z 589.2 observed via MS).

  • Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) under anhydrous conditions.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • E/Z isomerization : Reversible configuration change at the exocyclic double bond, monitored by UV-Vis spectroscopy .

  • Singlet oxygen generation : Acts as a photosensitizer in methanol, with quantum yield ΦΔ = 0.12.

Biological Derivatization

In medicinal chemistry applications:

  • Prodrug synthesis : Phosphorylation of the 4-keto group enhances bioavailability (IC₅₀ reduced from 12 μM to 4 μM in vitro).

  • Metal coordination : Forms complexes with Cu(II) and Zn(II), characterized by shifts in IR carbonyl stretches (Δν = −45 cm⁻¹) .

Eigenschaften

IUPAC Name

(3E)-3-[(5-chloro-2,4-dimethoxyanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O5S/c1-16-7-6-8-17(11-16)15-28-21-10-5-4-9-18(21)25(29)24(34(28,30)31)14-27-20-12-19(26)22(32-2)13-23(20)33-3/h4-14,27H,15H2,1-3H3/b24-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDHCIJEMJKZNS-ZVHZXABRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=C(C=C4OC)OC)Cl)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=C(C=C4OC)OC)Cl)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.